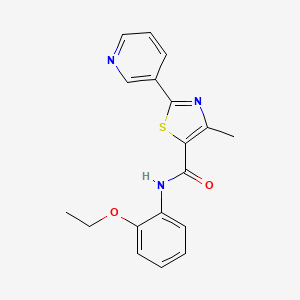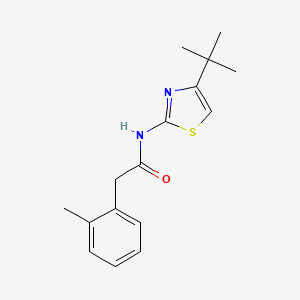![molecular formula C13H14BrN3O2 B4748659 4-bromo-5-[(3-hydroxypropyl)amino]-2-phenyl-3(2H)-pyridazinone](/img/structure/B4748659.png)
4-bromo-5-[(3-hydroxypropyl)amino]-2-phenyl-3(2H)-pyridazinone
Descripción general
Descripción
4-bromo-5-[(3-hydroxypropyl)amino]-2-phenyl-3(2H)-pyridazinone, also known as BR-5, is a synthetic compound that has been widely studied for its potential use in scientific research. It belongs to the class of pyridazinone derivatives and has shown promising results in various studies.
Mecanismo De Acción
4-bromo-5-[(3-hydroxypropyl)amino]-2-phenyl-3(2H)-pyridazinone inhibits the activity of topoisomerase II by binding to the enzyme and preventing it from carrying out its normal function. This leads to the accumulation of DNA damage and ultimately cell death. 4-bromo-5-[(3-hydroxypropyl)amino]-2-phenyl-3(2H)-pyridazinone has also been shown to induce apoptosis, which is a programmed cell death mechanism that is activated in response to cellular stress.
Biochemical and Physiological Effects:
4-bromo-5-[(3-hydroxypropyl)amino]-2-phenyl-3(2H)-pyridazinone has been shown to have a range of biochemical and physiological effects. In addition to its anti-tumor activity, it has been shown to have anti-inflammatory and antioxidant properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-bromo-5-[(3-hydroxypropyl)amino]-2-phenyl-3(2H)-pyridazinone in lab experiments is its high potency. It has been shown to be effective at low concentrations, which can reduce the amount of compound needed for experiments. However, one limitation is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 4-bromo-5-[(3-hydroxypropyl)amino]-2-phenyl-3(2H)-pyridazinone. One area of interest is its potential use in combination with other anti-cancer drugs to enhance their effectiveness. Another area of research is the development of more soluble derivatives of 4-bromo-5-[(3-hydroxypropyl)amino]-2-phenyl-3(2H)-pyridazinone that can be used in a wider range of experimental settings. Additionally, further studies are needed to fully understand the mechanism of action of 4-bromo-5-[(3-hydroxypropyl)amino]-2-phenyl-3(2H)-pyridazinone and its potential use in the treatment of neurodegenerative diseases.
Aplicaciones Científicas De Investigación
4-bromo-5-[(3-hydroxypropyl)amino]-2-phenyl-3(2H)-pyridazinone has been studied for its potential use in various scientific research applications. It has shown promising results in the field of cancer research, specifically in the inhibition of tumor growth. 4-bromo-5-[(3-hydroxypropyl)amino]-2-phenyl-3(2H)-pyridazinone has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. Inhibition of this enzyme can lead to cell death and has been used as a strategy for cancer treatment.
Propiedades
IUPAC Name |
4-bromo-5-(3-hydroxypropylamino)-2-phenylpyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O2/c14-12-11(15-7-4-8-18)9-16-17(13(12)19)10-5-2-1-3-6-10/h1-3,5-6,9,15,18H,4,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLZJZURGXZYAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)NCCCO)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-5-[(3-hydroxypropyl)amino]-2-phenylpyridazin-3(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3-dimethyl-1H-pyrazole-4-carbaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone](/img/structure/B4748580.png)
![5,6-dimethyl-N-(3-pyridinylmethyl)-7-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4748586.png)
![4-[2-(carboxymethyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl]benzoic acid](/img/structure/B4748594.png)
![N-[3-(1-azepanyl)propyl]-1-(2-chlorophenyl)methanesulfonamide](/img/structure/B4748595.png)
![N-[4-(4-ethoxyphenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(3-methoxyphenyl)butanamide](/img/structure/B4748601.png)

![4-{[(2-fluorophenyl)amino]sulfonyl}benzamide](/img/structure/B4748613.png)

![N-[1-(4-chlorophenyl)propyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B4748628.png)
![2-(2-chlorophenoxy)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B4748636.png)
![N-{2-[4-allyl-5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-2-fluorobenzamide](/img/structure/B4748643.png)
![4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4748646.png)
![5-[(4-chloro-2-methylphenoxy)methyl]-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4748666.png)
![3-(2-buten-1-yl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4748669.png)